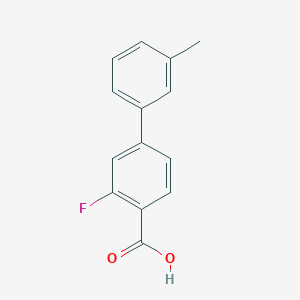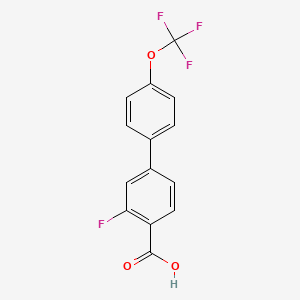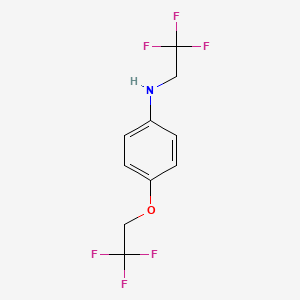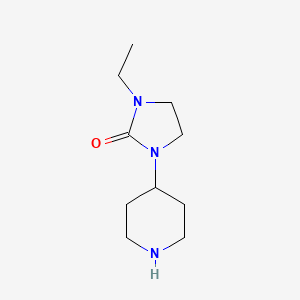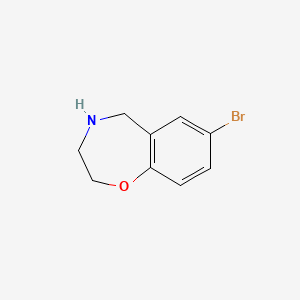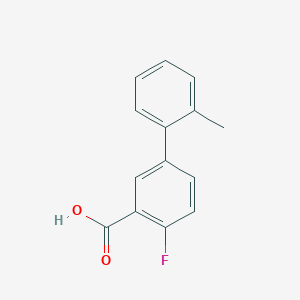
4-碘-2-(三氟甲基)苯酚
描述
“4-Iodo-2-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4F3IO. It has a molecular weight of 288.01 . It is used as an intermediate in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-Iodo-2-(trifluoromethyl)phenol” were not found in the search results, it is known to be an intermediate in organic synthesis .Molecular Structure Analysis
The InChI code for “4-Iodo-2-(trifluoromethyl)phenol” is1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H . This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) with iodine and trifluoromethyl groups attached. Physical and Chemical Properties Analysis
“4-Iodo-2-(trifluoromethyl)phenol” is a white to yellow solid . The storage temperature is recommended to be at room temperature .科学研究应用
酚基芳基碘盐和酚转移试剂
从[羟基(对甲苯磺酰氧基)碘]芳烃和芳基硅醚制备的酚基芳基碘盐已通过X射线晶体学确认其结构。这些盐包括4-羟基苯基(苯基)碘盐,在与阴离子亲核试剂(Yoshimura et al., 2018)反应中可能作为酚转移试剂。
离子液体中的电化学研究
对酚的电化学性质进行了研究,包括类似4-碘-2-(三氟甲基)苯酚的衍生物,在离子液体中进行了研究。这些研究观察到了酚和苯酚根离子的氧化,对于酚氧自由基和相应的苯基三氟甲基酯分子的形成具有重要意义(Villagrán等人,2006)。
二(三氟甲基)苯合成
使用六氟-2-丁炔和2-杂取代呋喃开发了一种合成方法,导致了4-杂取代2,3-二(三氟甲基)苯酚基块的产生。这些构建块对于进一步反应和合成各种取代苯酚(Zhu, Staeger, Boyd, 2000)非常有用。
连续流碘化过程
在连续流条件下进行了有关相关化合物的碘化研究,如4-氟-2-(三氟甲基)苯甲腈。这些研究对于选择性形成碘化衍生物在各种化学合成中的应用具有重要意义(Dunn et al., 2018)。
芳烃的放射碘化
使用Iodo-gen™评估了具有羟基或甲氧基取代基的各种芳烃的放射碘化技术,其中可能包括类似4-碘-2-(三氟甲基)苯酚的化合物。这项研究对于推进各种科学应用中的放射标记技术至关重要(Krummeich,Holschbach,Stöcklin,1996)。
与高价碘三氟甲基化试剂的反应
高价碘亲电三氟甲基化试剂与酚的反应性,包括三氟甲基环己二烯酮的形成,为合成化学中必不可少的芳香取代反应提供了见解(Stanek, Koller, Togni, 2008)。
饮用水中的风味分析
在美国太空计划的背景下进行了有关碘与酚反应的研究,与类似4-碘-2-(三氟甲基)苯酚的碘酚的形成相关。这项研究对于了解消毒饮用水中的口感和气味特性至关重要(Dietrich et al., 1999)。
4-碘-2-(三氟甲基)苯酚的科学研究应用多样,涵盖化学和材料科学的各个方面。以下是一些关键发现:
1. 酚基芳基碘盐制备
使用[羟基(对甲苯磺酰氧基)碘]芳烃和芳基硅醚制备的酚基芳基碘盐,包括基于4-碘-2-(三氟甲基)苯酚的盐。这些盐,特别是对位具有羟基的盐,在与各种阴离子亲核试剂(Yoshimura et al., 2018)反应中作为酚转移试剂非常有用。
2. 离子液体中的电化学性质
4-Iodo-2-(trifluoromethyl)phenol在某些离子液体中氧化时表现出独特的电化学性质,形成苯氧基自由基,进一步反应生成苯基三氟甲磺酸酯分子(Villagrán et al., 2006)。
3. 二取代苯的合成
该化合物有助于通过与六氟-2-丁炔的Diels-Alder反应合成1,4-二取代2,3-二(三氟甲基)苯。该方法允许对呋喃的氧桥进行区域特异性开环,产生多功能酚基建筑块(Zhu et al., 2000)。
4. 连续流碘化反应
4-Iodo-2-(trifluoromethyl)phenol用于在连续流条件下碘化4-氟-2-(三氟甲基)苯甲腈。该过程以其用于观察和操作芳基锂异构体而引人注目(Dunn et al., 2018)。
5. 亲电性放射碘化
它被用于亲电性放射碘化过程,特别是与Iodo-gen™一起,用于芳烃的放射碘化。该技术对具有特定取代基的酚和苯甲醚显示出高的放射化学产率(Krummeich et al., 1996)。
6. 三氟甲基化反应
该化合物促进苯酚衍生物的三氟甲基化反应,特别是在苄位的C-H键,这对于合成各种生物活性分子很有用(Egami et al., 2015)。
作用机制
If you’d like more details on any specific aspect, feel free to ask!
: 4-(trifluoromethyl)phenol: Uses, Interactions, Mechanism of Action | DrugBank Online : 4-Iodobenzotrifluoride 97 455-13-0 - MilliporeSigma : Phenol: Uses, Interactions, Mechanism of Action | DrugBank Online : 2-Iodo-4-(trifluoromethyl)phenol | 463976-21-8 - MilliporeSigma : 4-Iodo-2,5-bis(trifluoromethyl)phenol | 1805594-85-7 : 2-Iodo-4-(trifluoromethyl)phenol | C7H4F3IO | ChemSpider : 2-Iodo-4-(trifluoromethyl)phenol, 97%, Thermo Scientific™ : 4-IODO-2-(TRIFLUOROMETHYL)PHENOL | 1132942-88-1 - MilliporeSigma
安全和危害
生化分析
Biochemical Properties
4-Iodo-2-(trifluoromethyl)phenol plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative addition and transmetalation processes, which are crucial for carbon-carbon bond formation . The nature of these interactions often involves the formation of stable intermediates that facilitate the desired chemical transformations.
Cellular Effects
The effects of 4-Iodo-2-(trifluoromethyl)phenol on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, 4-Iodo-2-(trifluoromethyl)phenol has been found to affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Iodo-2-(trifluoromethyl)phenol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with enzymes involved in radical trifluoromethylation can result in the formation of stable intermediates that facilitate the desired chemical reactions . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodo-2-(trifluoromethyl)phenol can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over prolonged periods . Long-term studies have shown that 4-Iodo-2-(trifluoromethyl)phenol can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell signaling pathways and gene expression, which can persist even after the compound has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of 4-Iodo-2-(trifluoromethyl)phenol vary with different dosages in animal models. At lower doses, this compound can modulate cellular functions without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels.
Metabolic Pathways
4-Iodo-2-(trifluoromethyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its metabolism . These interactions can lead to the formation of stable intermediates that are further processed by cellular machinery.
Transport and Distribution
Within cells and tissues, 4-Iodo-2-(trifluoromethyl)phenol is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . The distribution of 4-Iodo-2-(trifluoromethyl)phenol within different cellular compartments can determine its impact on various biochemical processes.
Subcellular Localization
The subcellular localization of 4-Iodo-2-(trifluoromethyl)phenol is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
4-iodo-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCSGNJJHAYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693495 | |
| Record name | 4-Iodo-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132942-88-1 | |
| Record name | 4-Iodo-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

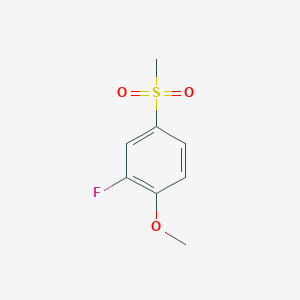
![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)

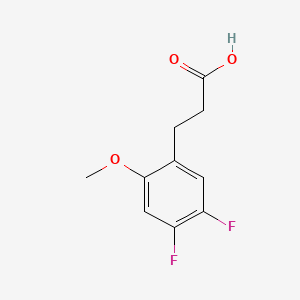
![3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440899.png)
